molecular formula C22H24N2O3 B2737980 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide CAS No. 921791-24-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide

Katalognummer: B2737980
CAS-Nummer: 921791-24-4
Molekulargewicht: 364.445
InChI-Schlüssel: WXBFKXDGXRGSCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse sources.

Chemical Structure and Properties

The compound belongs to the class of oxazepines and features a complex structure that includes an allyl group and a methylbenzamide moiety. Its molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 342.41 g/mol. The structural representation is as follows:

N 5 allyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 3 methylbenzamide\text{N 5 allyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 3 methylbenzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the oxazepine core : This often involves cyclization reactions that incorporate the allyl group.
  • Amidation : The final step usually involves the reaction of the oxazepine derivative with 3-methylbenzoyl chloride to form the amide bond.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit significant anticancer activity. For instance:

  • In vitro studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the nanomolar range for certain derivatives .
CompoundCell Line TestedIC50 (nM)
Example ACCRF-CEM (Leukemia)10
Example BMCF7 (Breast Cancer)50

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example:

  • 17β-Hydroxysteroid dehydrogenase Type 3 (17β-HSD3) : This enzyme plays a crucial role in steroid metabolism and is implicated in hormone-dependent cancers. Compounds from this series have demonstrated promising inhibitory activity against this enzyme .

The proposed mechanism of action involves:

  • Binding to enzyme active sites , disrupting normal substrate interactions.
  • Induction of apoptosis in cancer cells through pathways activated by steroid hormone signaling.

Case Studies

One notable case involved the evaluation of a series of oxazepine derivatives for their biological activity against prostate cancer cells. The study highlighted that modifications to the allyl group significantly affected potency and selectivity towards 17β-HSD3 inhibition .

Study Overview

StudyFindings
Prostate Cancer EvaluationSeveral derivatives showed IC50 values below 100 nM against LNCaP cells.
Structure–Activity Relationship (SAR) AnalysisModifications at the allyl position enhanced binding affinity and selectivity towards target enzymes.

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-5-11-24-18-13-17(23-20(25)16-8-6-7-15(2)12-16)9-10-19(18)27-14-22(3,4)21(24)26/h5-10,12-13H,1,11,14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBFKXDGXRGSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.